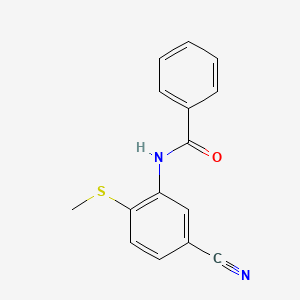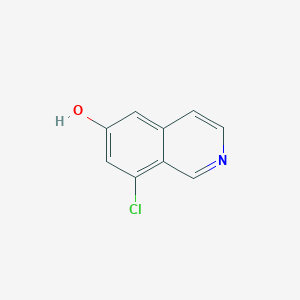
8-Chloroisoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroisoquinolin-6-ol is a chemical compound with the CAS Number: 2416228-97-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the isoquinoline ring system.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antiparasitic Applications Research has highlighted the antimicrobial and antiparasitic efficacy of halogenated 8-hydroxyquinolines. For instance, Clioquinol (5-Chloro-7-iodo-quinolin-8-ol) was previously used as an oral anti-parasitic agent for treating intestinal amebiasis. Despite its withdrawal due to neurotoxicity concerns, recent studies have explored its potential for repurposing in cancer therapy and Alzheimer's disease treatment due to its ability to inhibit the proteasome, bind copper, and dissolve beta-amyloid plaques (Mao & Schimmer, 2008).
Cancer Research Chloroquine, another compound in this class, has been studied for its direct antiviral effects and immunomodulatory properties. Its ability to enhance the efficacy of tumor cell killing by inhibiting autophagy makes it a candidate for cancer therapy (Savarino et al., 2003).
Material Science and Corrosion Inhibition The anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic mediums have been demonstrated, showing significant efficacy in protecting against corrosion. These findings suggest potential applications in the development of novel corrosion inhibitors (Douche et al., 2020).
Molecular Design and Supramolecular Chemistry The structural properties of 8-hydroxyquinoline derivatives enable them to form double helical dimers and undergo cross-hybridization with fluoroquinoline analogues, indicating their utility in the design of novel molecular architectures for various applications (Gan et al., 2010).
Metal Ion Detection and Chelation 8-Hydroxyquinolines are known for their metal chelation properties, making them useful in detecting various metal ions and treating metal-related disorders. Research on clioquinol and similar derivatives has explored their potential as therapeutic agents for neurodegenerative diseases through metal chelation (Summers et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with 8-Chloroisoquinolin-6-ol include H303, H315, H319, and H335 , which correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation, respectively.
Propiedades
IUPAC Name |
8-chloroisoquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGTYNMZVQSWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)
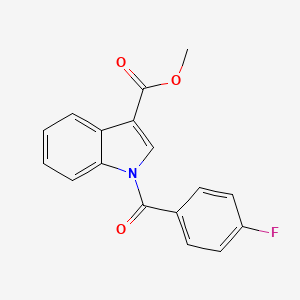
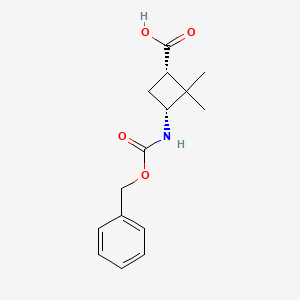
![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)
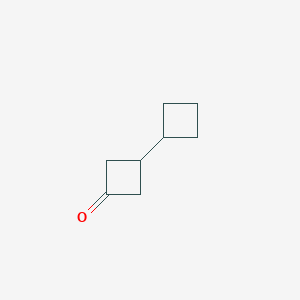

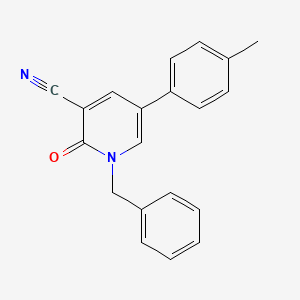
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)
![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)
![2,5-Dimethyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2981868.png)
